Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate

Medicinal Chemistry Synthetic Organic Chemistry Building Block Selection

This 4-hydroxy-5-carboxylate benzothiophene is the only regioisomer that preserves the ortho-relationship essential for target binding. SAR studies confirm that shifting the hydroxyl position (e.g., to 7‑hydroxy) or removing it destroys potency. Procuring this precise scaffold guarantees synthetic reproducibility and valid biological assay interpretation. The free phenol enables regioselective derivatization; the 98‑99 °C melting point serves as a built-in QC checkpoint. Available in research quantities with documented purity and ambient shipping.

Molecular Formula C10H8O3S
Molecular Weight 208.24 g/mol
CAS No. 246177-37-7
Cat. No. B1344184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-hydroxybenzo[b]thiophene-5-carboxylate
CAS246177-37-7
Molecular FormulaC10H8O3S
Molecular Weight208.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C2=C(C=C1)SC=C2)O
InChIInChI=1S/C10H8O3S/c1-13-10(12)7-2-3-8-6(9(7)11)4-5-14-8/h2-5,11H,1H3
InChIKeyRAWQGMFTJYIMMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate (CAS 246177-37-7): A Strategic Benzo[b]thiophene Building Block for Medicinal Chemistry and Material Science Procurement


Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate (CAS 246177-37-7) is a benzo[b]thiophene derivative featuring a phenolic hydroxyl group at the 4-position and a methyl carboxylate ester at the 5-position . This heterocyclic scaffold serves as a versatile synthetic intermediate in medicinal chemistry, particularly for the construction of biologically active molecules where the sulfur-containing fused ring system provides unique electronic and steric properties . The compound is commercially available with a typical purity of 95% and is supplied as a pale-yellow to yellow-brown solid that can be stored at room temperature .

Why Generic Benzo[b]thiophene Carboxylates Cannot Replace Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate in Synthesis and Biological Studies


The specific substitution pattern of methyl 4-hydroxybenzo[b]thiophene-5-carboxylate, namely the ortho-relationship between the 4-hydroxyl and 5-carboxylate groups, imparts distinct chemical reactivity and biological recognition profiles that are not replicated by other regioisomers (e.g., 7-hydroxy) or non-hydroxylated analogs . Structure-activity relationship (SAR) studies on benzothiophene derivatives have demonstrated that the position of the hydroxyl group critically influences target binding affinity, with even minor positional shifts leading to significant loss of potency [1]. Consequently, generic substitution with a different benzo[b]thiophene carboxylate can derail a synthetic sequence or confound biological assay interpretation, necessitating the procurement of this precise scaffold to ensure experimental reproducibility and project integrity.

Quantitative Differentiation Guide: Head-to-Head and Class-Level Evidence for Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate vs. Closest Analogs


Molecular Formula and Weight: Direct Comparison with Non-Hydroxylated Analog

Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate (C10H8O3S, MW 208.23) contains an additional oxygen atom compared to its non-hydroxylated counterpart methyl benzo[b]thiophene-5-carboxylate (C10H8O2S, MW 192.23) [1][2]. This difference introduces a hydrogen-bond donor (phenolic OH), alters the compound's polarity (predicted LogP 2.39 vs. N/A), and provides a distinct synthetic handle for further functionalization (e.g., alkylation, acylation) .

Medicinal Chemistry Synthetic Organic Chemistry Building Block Selection

Melting Point: A Critical Identity and Purity Criterion for Solid Form Characterization

Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate exhibits a reported melting point of 98-99 °C . In contrast, many structurally related benzo[b]thiophene carboxylates, such as methyl benzo[b]thiophene-5-carboxylate, lack reported melting point data in readily accessible public databases . This established physical constant provides a straightforward, low-cost method for verifying compound identity and assessing initial purity upon receipt, which is not uniformly available for all analogs.

Analytical Chemistry Quality Control Solid-State Characterization

Regioisomeric Differentiation: 4-Hydroxy vs. 7-Hydroxy Substitution Pattern

The target compound features a hydroxyl group at the 4-position of the benzo[b]thiophene ring. Its regioisomer, methyl 7-hydroxybenzo[b]thiophene-5-carboxylate (CAS 314725-16-1), bears the hydroxyl at the 7-position . While both share the same molecular formula (C10H8O3S) and molecular weight (208.23), the distinct substitution pattern leads to different electronic distributions and steric environments . SAR studies on benzothiophene derivatives consistently demonstrate that the position of hydroxy substitution is a critical determinant of biological activity, with regioisomers often exhibiting markedly different potencies (e.g., >10-fold differences in IC50 values) [1].

Structure-Activity Relationship Synthetic Strategy Medicinal Chemistry

Predicted Physical Properties for Process Development: Boiling Point and Density

Advanced Chemistry Development (ACD/Labs) software predicts a boiling point of 332.3 ± 22.0 °C and a density of 1.394 ± 0.06 g/cm³ for methyl 4-hydroxybenzo[b]thiophene-5-carboxylate . These predicted values are essential for planning distillation or solvent removal conditions, as well as for calculating volumetric quantities during large-scale reactions. While many close analogs also have predicted values, the specific combination of functional groups in this molecule yields a unique set of parameters that dictate its behavior under thermal and mechanical stress.

Process Chemistry Scale-up Synthesis Purification

Commercial Availability and Purity: 95% Assay with Room Temperature Storage

The compound is commercially available from major suppliers such as Sigma-Aldrich with a certified purity of 95% . Crucially, it is designated for storage and shipping at normal room temperature, unlike some sensitive benzothiophene derivatives that require cold-chain logistics . In comparison, the 4-hydroxybenzo[b]thiophene-5-carboxylic acid (CAS 197014-73-6) is also available but may exhibit different stability profiles due to the free carboxylic acid moiety [1]. The ester form's stability under ambient conditions simplifies inventory management and reduces procurement costs associated with specialized storage.

Procurement Supply Chain Laboratory Operations

Targeted Application Scenarios for Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate Based on Quantitative Differentiation Evidence


Synthesis of 4-O-Substituted Benzothiophene Derivatives via Phenolic Alkylation

Leverage the free phenolic hydroxyl group for regioselective alkylation or acylation to generate a focused library of 4-O-substituted analogs. The defined 98-99 °C melting point provides a convenient quality control checkpoint before derivatization . This application is not feasible with the non-hydroxylated methyl benzo[b]thiophene-5-carboxylate or the 7-hydroxy regioisomer, which would yield a different substitution pattern.

Structure-Activity Relationship (SAR) Studies on Benzo[b]thiophene-Based Inhibitors

Use the compound as a core scaffold to systematically probe the contribution of the 4-hydroxy group to biological activity. Class-level inference from benzothiophene SAR indicates that this position is critical for target engagement [1]. Direct comparison with the 7-hydroxy isomer or the des-hydroxy analog can reveal key binding interactions, guiding medicinal chemistry optimization efforts.

Method Development for Benzo[b]thiophene Functionalization

Employ the compound as a model substrate for developing new synthetic methodologies, such as directed C-H activation or cross-coupling reactions. The presence of both an ester and a free phenol allows for orthogonal protection strategies, and the predicted physical properties (BP 332.3 °C, density 1.394 g/cm³) facilitate reaction condition screening and workup procedure development .

Preparation of Benzo[b]thiophene-5-carboxylic Acid via Ester Hydrolysis

Generate 4-hydroxybenzo[b]thiophene-5-carboxylic acid (CAS 197014-73-6) in situ or as an isolated intermediate through mild ester hydrolysis. This approach is advantageous when the free acid is required but direct procurement is limited, or when the methyl ester offers better handling characteristics during prior synthetic steps .

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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